5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an oxazole ring, and several functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and oxazole rings, followed by the introduction of the amino, chloro, and fluoro substituents. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, materials, and other products.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-fluoro-4-(methylthio)-2-phenylpyridine
- 4-amino-3-chloro-5-fluorobenzamide
- 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Uniqueness
Compared to similar compounds, 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of functional groups and ring structures
Properties
Molecular Formula |
C21H18ClFN6O3 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-amino-N-(3-chloro-4-fluorophenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H18ClFN6O3/c1-11-17(26-21(32-11)12-3-6-14(31-2)7-4-12)10-29-19(24)18(27-28-29)20(30)25-13-5-8-16(23)15(22)9-13/h3-9H,10,24H2,1-2H3,(H,25,30) |
InChI Key |
YJULODFNPLSFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.